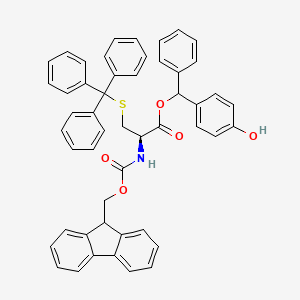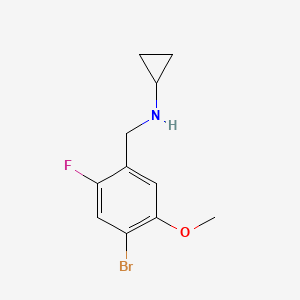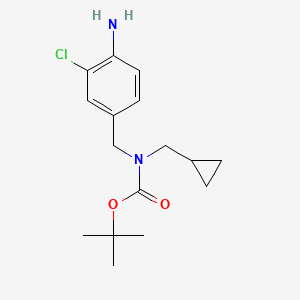
tert-Butyl 4-amino-3-chlorobenzyl(cyclopropylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-amino-3-chlorobenzyl(cyclopropylmethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-3-chlorobenzyl(cyclopropylmethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Chlorobenzyl Intermediate: The protected amine is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the chlorobenzyl intermediate.
Introduction of the Cyclopropylmethyl Group: The chlorobenzyl intermediate is then reacted with cyclopropylmethyl bromide in the presence of a base such as sodium hydride to introduce the cyclopropylmethyl group.
Deprotection of the Amino Group: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-3-chlorobenzyl(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorobenzyl position, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the carbamate group to an amine.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include primary amines.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl 4-amino-3-chlorobenzyl(cyclopropylmethyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: It serves as a tool compound in studying enzyme inhibition and receptor binding.
Chemical Biology: The compound is used in the development of chemical probes for investigating biological pathways.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-3-chlorobenzyl(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site, thereby altering the enzyme’s function. The presence of the carbamate group allows for covalent modification of the target, leading to prolonged inhibition. The molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl benzyl(4-hydroxybutyl)carbamate
Uniqueness
tert-Butyl 4-amino-3-chlorobenzyl(cyclopropylmethyl)carbamate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology research.
Properties
Molecular Formula |
C16H23ClN2O2 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
tert-butyl N-[(4-amino-3-chlorophenyl)methyl]-N-(cyclopropylmethyl)carbamate |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19(9-11-4-5-11)10-12-6-7-14(18)13(17)8-12/h6-8,11H,4-5,9-10,18H2,1-3H3 |
InChI Key |
KVWNRBIKTXOEFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)CC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


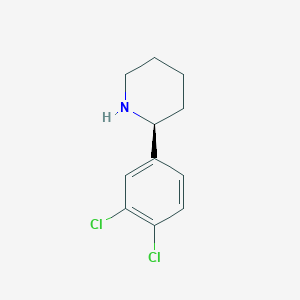
![2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
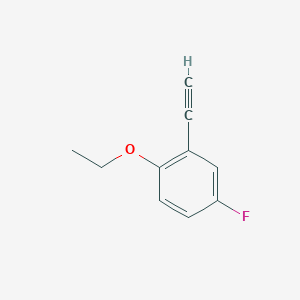
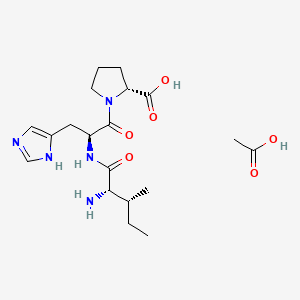
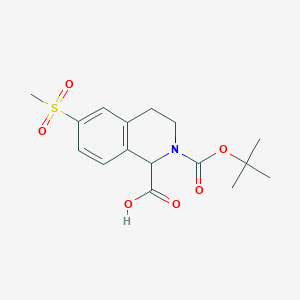
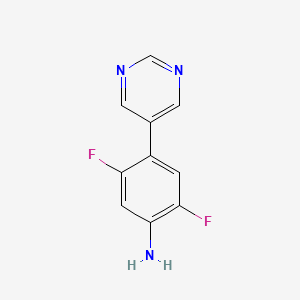
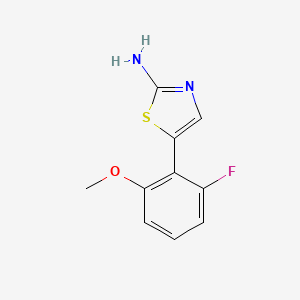
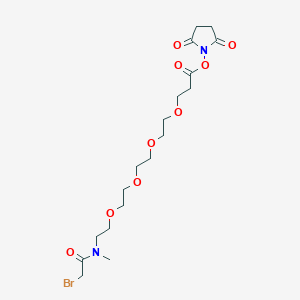
![acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14767844.png)

